Befunolol

Übersicht

Beschreibung

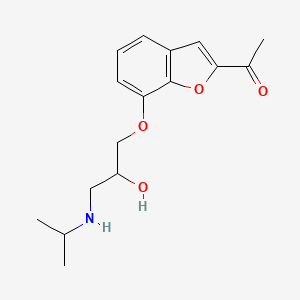

Befunolol ist ein Betablocker mit intrinsischer sympathomimetischer Aktivität, der hauptsächlich zur Behandlung des Offenwinkelglaukoms eingesetzt wird. Er wirkt als partieller Agonist des Beta-Adrenozeptors. This compound wurde 1983 in Japan von Kakenyaku Kako Co. unter dem Handelsnamen Bentos eingeführt.

Wissenschaftliche Forschungsanwendungen

Befunolol has several scientific research applications, including:

Chemistry: Used as a model compound to study beta blockers and their interactions with beta adrenoreceptors.

Biology: Investigated for its effects on cellular signaling pathways and receptor binding.

Medicine: Primarily used in the treatment of open-angle glaucoma.

Industry: Used in the formulation of ophthalmic solutions for glaucoma management.

Wirkmechanismus

Target of Action

Befunolol primarily targets the Beta-1 and Beta-2 adrenergic receptors . These receptors mediate the catecholamine-induced activation of adenylate cyclase through the action of G proteins .

Mode of Action

This compound acts as a beta blocker with intrinsic sympathomimetic activity . It also acts as a β adrenoreceptor partial agonist . This means that this compound can bind to these receptors and block their activation by adrenaline and noradrenaline, thereby inhibiting the effects of these hormones .

Pharmacokinetics

Like other beta blockers, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other drugs can affect the metabolism and excretion of this compound, potentially leading to drug-drug interactions . Additionally, individual factors such as age, sex, genetic factors, and health status can also influence the action and efficacy of this compound .

Biochemische Analyse

Biochemical Properties

Befunolol interacts with Beta-1 and Beta-2 adrenergic receptors . It acts as a β adrenoreceptor partial agonist . In the context of biochemical reactions, this compound could represent a potential therapeutic drug candidate worth exploring .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a beta blocker. It influences cell function by interacting with adrenergic receptors, which are involved in cell signaling pathways

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with Beta-1 and Beta-2 adrenergic receptors

Metabolic Pathways

It is known that this compound can interact with certain enzymes

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die erste berichtete Synthese von Befunolol im Jahr 1974 umfasste ein Benzofuran-Derivat mit Epichlorhydrin und dann Isopropylamin, um die Seitenkette hinzuzufügen, die bekanntermaßen Betablocker produziert. Die erforderliche Zwischenstufe wurde aus Ortho-Vanillin durch eine Kondensationsreaktion mit Chlorethylketon in Gegenwart von Kaliumhydroxid synthetisiert, wodurch 2-Acetyl-7-methoxybenzofuran erhalten wurde, das durch Verwendung von Bromwasserstoffsäure demethyliert wurde .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für this compound folgen typischerweise den oben genannten Synthesewegen, wobei Optimierungen für die großtechnische Produktion vorgenommen werden. Diese Optimierungen können die Verwendung effizienterer Katalysatoren, Lösungsmittel und Reaktionsbedingungen umfassen, um Ausbeute und Reinheit zu erhöhen.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Alkohole oder Amine umwandeln.

Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch Nukleophile ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Nukleophile wie Hydroxidionen, Alkoxidionen und Amine werden oft bei Substitutionsreaktionen verwendet.

Hauptsächlich gebildete Produkte

Oxidation: Ketone, Carbonsäuren.

Reduktion: Alkohole, Amine.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung verwendet, um Betablocker und ihre Wechselwirkungen mit Beta-Adrenozeptoren zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege und Rezeptorbindung.

Medizin: Wird hauptsächlich zur Behandlung des Offenwinkelglaukoms eingesetzt.

Industrie: Wird in der Formulierung von ophthalmischen Lösungen zur Behandlung von Glaukom verwendet.

Wirkmechanismus

This compound entfaltet seine Wirkung durch die Aktivität als partieller Agonist des Beta-Adrenozeptors. Er bindet an Beta-1- und Beta-2-Adrenozeptoren und hemmt die Wirkung von Katecholaminen wie Epinephrin und Norepinephrin. Dies führt zu einer Abnahme des Augeninnendrucks, was es effektiv bei der Behandlung des Offenwinkelglaukoms macht .

Analyse Chemischer Reaktionen

Types of Reactions

Befunolol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.

Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like hydroxide ions, alkoxide ions, and amines are often used in substitution reactions.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Propranolol: Ein weiterer Betablocker, der für verschiedene Herz-Kreislauf-Erkrankungen eingesetzt wird.

Timolol: Ein Betablocker, der zur Behandlung von Glaukom eingesetzt wird.

Betaxolol: Ein selektiver Beta-1-Blocker, der für Glaukom und Bluthochdruck eingesetzt wird.

Einzigartigkeit

Befunolol ist einzigartig aufgrund seiner intrinsischen sympathomimetischen Aktivität, d. h. es kann Beta-Adrenozeptoren teilweise aktivieren, während es sie blockiert. Diese Eigenschaft kann zu weniger Nebenwirkungen führen als bei anderen Betablockern, denen diese Aktivität fehlt .

Eigenschaften

IUPAC Name |

1-[7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-1-benzofuran-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-10(2)17-8-13(19)9-20-14-6-4-5-12-7-15(11(3)18)21-16(12)14/h4-7,10,13,17,19H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPQPDBIHYCBNIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

39543-79-8 (hydrochloride) | |

| Record name | Befunolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039552017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80865957 | |

| Record name | 1-(7-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39552-01-7 | |

| Record name | Befunolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39552-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Befunolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039552017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Befunolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09013 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-(7-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEFUNOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/418546MT3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

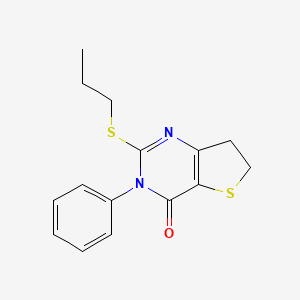

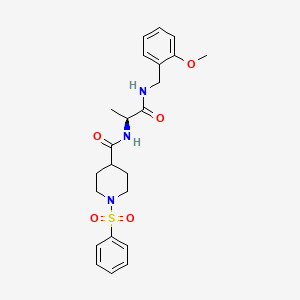

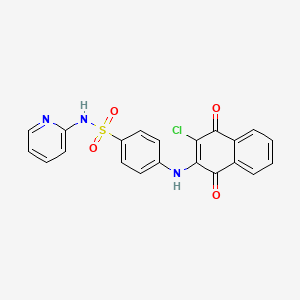

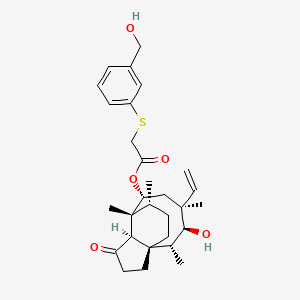

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid (1-dimethylcarbamoyl-2,2-dimethyl-propyl)-amide](/img/structure/B1667828.png)

![[2,2'-Biquinoline]-4,4'-dicarboxylic acid, disodium salt](/img/structure/B1667841.png)

![Bicyclo[6.1.0]non-2-yne, cis-](/img/structure/B1667845.png)

![3-Oxo-3-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}propanenitrile](/img/structure/B1667850.png)

![4-Methyl-1-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}pentan-1-One](/img/structure/B1667851.png)